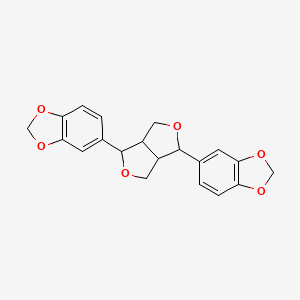
Sesamin
Descripción general
Descripción
Sesamin is a lignan isolated from the bark of Fagara plants and from sesame oil . It has been used as a dietary fat-reduction supplement . Its major metabolite is enterolactone, which has an elimination half-life of less than 6 hours . Sesamin appears to inhibit vitamin E metabolism, causing a relative increase in circulating levels of γ-tocopherol and γ-tocotrienol .
Synthesis Analysis
Sesamin has been shown to promote chondroitin sulfate proteoglycan synthesis in normal human chondrocytes . It upregulates the expression of all the CSPGs synthesis genes .
Molecular Structure Analysis
Sesamin has a molecular formula of C20H18O6 . Its molecular weight is 354.35 g/mol . Using molecular docking and molecular dynamics (MD) simulation techniques, sesamin has been identified as a promising compound potentially able to interact with exo-1,3-β-glucanase .
Chemical Reactions Analysis
Sesamin has been reported to have effects on physiological and pathological angiogenesis . It can increase the activities of antioxidant enzymes and reduce the production of reactive oxygen species and malondialdehyde .
Physical And Chemical Properties Analysis
Sesamin is a fat-soluble lignan . It should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye .
Aplicaciones Científicas De Investigación
Antioxidant and Anti-inflammatory Activities
Sesamin has been found to have antioxidant and anti-inflammatory activities . It can reduce UVB-induced inflammation, epidermal hyperplasia, collagen degradation, and wrinkle formation in hairless mice . It also reduces MMP-1, interleukin (IL-1), i-NOS, and NF-κB in the mouse skin .
Cardiovascular Health
Research suggests that sesamin can improve cholesterol levels, reduce inflammation, and promote healthy blood pressure . These are all important factors in maintaining cardiovascular health .
Antifungal Agent
Sesamin has been identified as a potent antifungal agent . It has shown relevant potency in inhibiting the growth of Candida species in a dose-dependent manner . Furthermore, the combination of sesamin with fluconazole highlighted relevant synergistic effects .
Anticancer Properties
Sesamin has been scientifically and experimentally proven to have anticancer properties . It can promote immune function and also have antioxidant, anticancer, blood pressure-lowering, serum lipid-lowering, and hepatocyte-protective effects .
Bioavailability Enhancement
To improve the bioavailability of phytochemicals in sesame and thereby enhance the bioactivities, specific methods such as the application of sesamol solid lipid nanoparticles, the application of colloidal systems, and changing the solubility of phytosterols are being discussed .
Nutritional Benefits
Sesamin is known as the “queen of oilseeds” due to the high quality of oil, sterols, and antioxidative agents such as sesamin, sesamolin, and tocopherols, which function as nutraceuticals and provide physiological and nutritional benefits .
Mecanismo De Acción
Sesamin has the ability to modulate inflammation, cellular and humoral adaptive immune responses, and Th1/Th2 paradigm . It inhibits the release of pro-inflammatory cytokines (TNF- α, IL-1 β, IL-6, etc.) , and induces apoptosis and autophagy in cancer cells through various signaling pathways such as NF- κ B, JNK, p38 MAPK, PI3K/AKT, caspase-3, and p53 .
Direcciones Futuras
Sesamin may be employed in future therapeutic regimens to enhance the efficacy of treatment and dampen the adverse effects of synthetic chemical drugs currently used to alleviate immune-related and inflammatory conditions . It has the potential to be employed in the prevention or treatment of diseases with over-angiogenesis, such as cancers .
Propiedades
IUPAC Name |
5-[(3S,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13-,14-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYUIKBAABKQKQ-AFHBHXEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](CO[C@@H]2C3=CC4=C(C=C3)OCO4)[C@H](O1)C5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030528 | |
| Record name | Sesamin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (+)-Sesamin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034256 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Sesamin | |
CAS RN |
607-80-7, 81602-22-4 | |
| Record name | Sesamin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sesamin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sesamin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081602224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sesamin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SESAMIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY3S29JVC9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SESAMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7946O4P76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (+)-Sesamin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034256 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
123 - 124 °C | |
| Record name | (+)-Sesamin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034256 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Sesamin exhibits its biological effects through various mechanisms. It acts as an antagonist of the farnesoid X receptor (FXR, NR1H4), competing with bile acids and synthetic agonists for binding to the ligand-binding domain. [] This interaction leads to reduced expression of several gluconeogenesis-related genes in the liver, potentially contributing to its blood glucose-lowering effects. [] Additionally, sesamin downregulates cyclin D1 protein expression in various human tumor cells, including breast cancer cells, by promoting its proteasome degradation. [] This downregulation contributes to sesamin's antiproliferative activity. []
ANone: While the provided articles highlight the biological activity and metabolism of sesamin, they do not delve into detailed spectroscopic data. For comprehensive structural information, it's recommended to consult databases like PubChem or ChemSpider.
ANone: The provided articles focus on the biological activity and metabolism of sesamin, and do not explore its material compatibility or stability under various conditions. Further research is needed to address these aspects.
A: Docking simulations have been employed to elucidate the stereoselectivity observed in the CYP1A2-dependent monocatecholization of episesamin, an epimer of sesamin. [] This suggests that computational methods can provide valuable insights into the metabolism and potential interactions of sesamin and its derivatives.
A: Studies comparing sesamin with its epimer, episesamin, and another sesame lignan, sesamolin, provide insights into their SAR. Sesamolin, with its additional methylene dioxy bridge, exhibits a more potent effect on hepatic fatty acid oxidation than sesamin. [] This difference in activity might be attributed to their different bioavailabilities, with sesamolin accumulating at higher levels in serum and liver compared to sesamin. []
A: Research indicates that sesamin can be extracted from sesame oil using a 90% ethanol solution with the assistance of ultrasound. [] This method, optimized through orthogonal experiments, resulted in a sesamin extraction rate of (3.942 ± 0.085) mg/g under optimal conditions. [] To enhance its delivery and potentially improve its bioavailability, sesamin has been successfully encapsulated using the coacervation method. [] This encapsulation technique holds promise for the practical application of sesamin. []
ANone: The provided research articles predominantly focus on the biological effects of sesamin and do not offer detailed information about SHE regulations, compliance, risk minimization, or responsible practices related to its production or use. Consult relevant regulatory agencies and guidelines for comprehensive information on these aspects.
A: Studies utilizing radiolabeled [¹⁴C]sesamin in rats revealed rapid absorption following oral administration, with peak plasma radioactivity observed at 1 hour and a terminal half-life of 4.7 hours. [] Excretion occurred primarily through bile (66.3 ± 8.4%) and urine (27.8 ± 10.2%) in bile duct-cannulated rats. [] Quantitative whole-body autoradiography demonstrated widespread tissue distribution, with particularly high concentrations in the liver and kidney. [] Notably, sesamin was primarily present in its conjugated metabolite forms within tissues. []
ANone: Sesamin has demonstrated efficacy in various in vitro and in vivo models.
- Antiproliferative activity: Sesamin inhibited the growth of human breast cancer cell lines (MCF-7), inducing G1 phase cell cycle arrest and downregulating cyclin D1 protein expression. [] Similar effects were observed in other human tumor cell lines, including lung cancer, melanoma, and osteosarcoma cells. []
- Anticancer effects: In human lymphoid leukemia Molt 4B cells, sesamin induced apoptosis, characterized by morphological changes like apoptotic bodies and DNA fragmentation. []
- Anti-inflammatory effects: Sesamin reduced immunoglobulin E-induced histamine release from rat peritoneal mast cells by modulating intracellular calcium levels. [] In human mast cells, it attenuated the production and secretion of pro-inflammatory cytokines, such as tumor necrosis factor-α and interleukin-6. []
- Anticancer activity: Dietary sesamin (0.2%) significantly reduced the cumulative number of palpable mammary tumors in a 7,12-dimethylbenz[a]anthracene (DMBA)-induced rat mammary carcinogenesis model. []
- Anti-inflammatory effects: Oral administration of sesamin inhibited passive cutaneous anaphylaxis in rats. []
- Metabolic effects: Sesamin supplementation (0.5%) in a high-fat and high-fructose diet-fed mouse model of nonalcoholic steatohepatitis (NASH) resulted in reduced body weight, fat tissue weight, and serum metabolic parameters. [] It also improved insulin resistance, mitigated hepatic steatosis and inflammation, and modulated the hepatic endoplasmic reticulum stress-IRE1/XBP1 pathway. []
- Cardioprotective effects: Sesamin pre-treatment protected against myocardial ischemia-reperfusion injury in rats, evidenced by reduced serum cardiac troponin I and lactate dehydrogenase levels. [] It also enhanced antioxidant capacity, increased nitric oxide levels in serum and myocardial tissues, and activated the Akt/eNOS signaling pathway, ultimately suppressing cardiac myocyte apoptosis. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



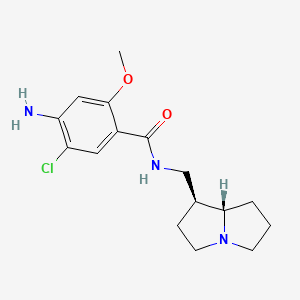

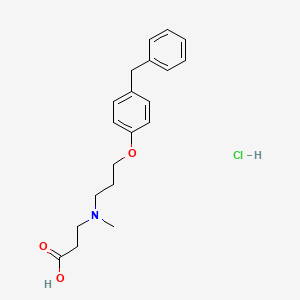
![[Cyclohexylethyl]-[[[[4-[2-methyl-1-imidazolyl-butyl]phenyl]acetyl]-seryl]-lysinyl]-amine](/img/structure/B1680878.png)
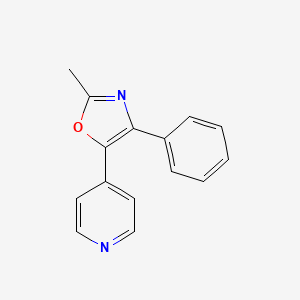
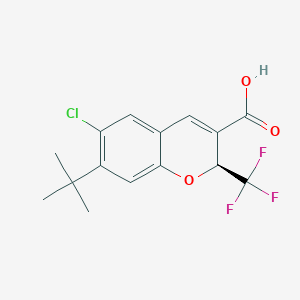
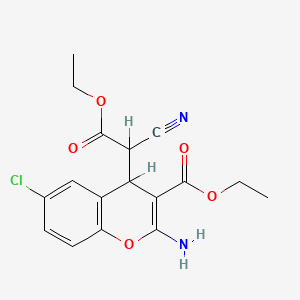
![(8R,9S,10R,13S,14S,17R)-13-methylspiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B1680883.png)
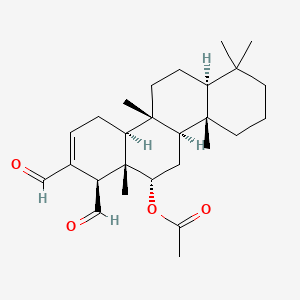
![(8-Methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl) acetate](/img/structure/B1680890.png)

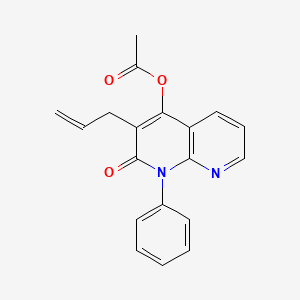
![N-[(1S)-1-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide](/img/structure/B1680896.png)
![(5R,6R)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1680897.png)